

Thermodynamic Properties of Osmium Tetrachloride: A Technical Guide

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Compound of Interest

Compound Name: Osmium tetrachloride

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This technical guide provides a summary of the available thermodynamic data for **osmium tetrachloride** (OsCl_4). It includes key thermodynamic parameters and outlines the general experimental methodologies employed for their determination in related inorganic compounds, offering a framework for understanding the thermochemical characteristics of this substance.

Data Presentation

The core thermodynamic properties of solid **osmium tetrachloride** at standard ambient temperature and pressure (SATP; 298.15 K and 1 bar) are summarized in the table below. These values are crucial for predicting the compound's stability, reactivity, and behavior in various chemical processes.

Thermodynamic Property	Symbol	Value	Units
Standard Molar Enthalpy of Formation	$\Delta_f H^\circ$	-255	kJ/mol
Standard Molar Entropy	S°	155	J/(mol·K)
Molar Heat Capacity	C_p	Data not available in the literature	J/(mol·K)

Experimental Protocols

Detailed experimental procedures for the determination of the thermodynamic properties of **osmium tetrachloride** are not readily available in the published literature. However, the values presented are typically determined using well-established calorimetric techniques. The following sections describe the general methodologies that are applied to inorganic solids like OsCl_4 .

Determination of Standard Molar Enthalpy of Formation ($\Delta_f H^\circ$)

The standard enthalpy of formation of a compound is determined by measuring the heat of a reaction involving that compound and then applying Hess's Law. For metal halides, this is often achieved through reaction calorimetry.

A common approach is solution calorimetry. In this method, the heat of dissolution of the metal and the metal chloride in a suitable solvent (e.g., an acidic solution) are measured separately. The enthalpy of formation of the corresponding metal ion in solution is also required. By constructing a thermochemical cycle, the enthalpy of formation of the solid metal chloride can be calculated.

Alternatively, combustion calorimetry in a bomb calorimeter can be used, particularly for compounds that react exothermically with an oxidizing agent. The sample is ignited in a high-pressure oxygen environment, and the heat released during the combustion is measured. From the heat of combustion and the known enthalpies of formation of the combustion products (e.g., metal oxides and gaseous halides), the enthalpy of formation of the original compound can be determined using Hess's Law. For platinum chlorides, a similar technique involving reduction with gaseous hydrogen has been used to measure their enthalpies of formation.^[1]

Determination of Standard Molar Entropy (S°)

The standard molar entropy of a substance is determined from its heat capacity as a function of temperature, starting from close to absolute zero. This is based on the third law of thermodynamics, which states that the entropy of a perfect crystal at absolute zero is zero.

The experimental technique used is adiabatic calorimetry. A sample of the substance is cooled to a very low temperature (typically with liquid helium). Small, known amounts of heat are then

introduced to the sample, and the resulting temperature increase is measured. This allows for the precise determination of the heat capacity (C_p) at various temperatures.

The standard molar entropy at 298.15 K is then calculated by integrating the heat capacity data according to the following equation:

$$S^\circ(298.15\text{ K}) = \int_0^{298.15} (C_p(T)/T) dT$$

Corrections are made for any phase transitions that occur between 0 K and 298.15 K.

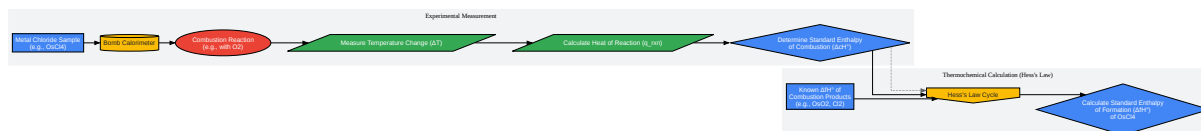
Determination of Molar Heat Capacity (C_p)

The molar heat capacity of a solid can be measured using several calorimetric techniques.

- **Adiabatic Calorimetry:** As described for the determination of entropy, this method provides highly accurate heat capacity values over a wide range of temperatures.
- **Differential Scanning Calorimetry (DSC):** This is a more common and faster method for determining heat capacity.^[2] A sample and a reference material are heated at a constant rate, and the difference in the heat flow required to maintain them at the same temperature is measured. This differential heat flow is directly proportional to the heat capacity of the sample.

Visualizations

The following diagram illustrates the logical workflow for determining the standard enthalpy of formation of a metal chloride, such as **osmium tetrachloride**, using bomb calorimetry and Hess's Law.



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Caption: Workflow for determining $\Delta_f H^\circ$ via bomb calorimetry.

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References

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- 2. researchgate.net [researchgate.net]
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